molecular formula C12H24O6 B14480076 Acetic acid;2,5-dimethylhex-3-ene-2,5-diol CAS No. 65149-97-5

Acetic acid;2,5-dimethylhex-3-ene-2,5-diol

Cat. No.: B14480076
CAS No.: 65149-97-5
M. Wt: 264.31 g/mol
InChI Key: BXSZUFFYLUJGDF-UHFFFAOYSA-N
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Description

Acetic acid;2,5-dimethylhex-3-ene-2,5-diol is a chemical compound with the molecular formula C8H16O2 It is an organic compound that features both an acetic acid moiety and a diol (two hydroxyl groups) attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylhex-3-ene-2,5-diol can be achieved through the addition of acetone to acetylene . This reaction typically requires specific conditions to ensure the correct addition and formation of the desired product. The reaction is as follows: [ \text{CH}_3\text{COCH}_3 + \text{HC}\equiv\text{CH} \rightarrow \text{CH}_3\text{C(OH)}\text{CH}_2\text{C(OH)}\text{CH}_3 ]

Industrial Production Methods

In industrial settings, the production of 2,5-dimethylhex-3-ene-2,5-diol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylhex-3-ene-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond in the hexene backbone can be reduced to form a saturated compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products

    Oxidation: Formation of 2,5-dimethylhex-3-ene-2,5-dione or 2,5-dimethylhex-3-ene-2,5-dicarboxylic acid.

    Reduction: Formation of 2,5-dimethylhexane-2,5-diol.

    Substitution: Formation of 2,5-dimethylhex-3-ene-2,5-dichloride.

Scientific Research Applications

2,5-Dimethylhex-3-ene-2,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethylhex-3-ene-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the hexene backbone can participate in various chemical reactions, altering the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylhex-3-ene-2,5-diol is unique due to the presence of both hydroxyl groups and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

65149-97-5

Molecular Formula

C12H24O6

Molecular Weight

264.31 g/mol

IUPAC Name

acetic acid;2,5-dimethylhex-3-ene-2,5-diol

InChI

InChI=1S/C8H16O2.2C2H4O2/c1-7(2,9)5-6-8(3,4)10;2*1-2(3)4/h5-6,9-10H,1-4H3;2*1H3,(H,3,4)

InChI Key

BXSZUFFYLUJGDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(C)(C=CC(C)(C)O)O

Origin of Product

United States

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